molecular formula C15H11F2N3O B8745893 2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide

2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B8745893
M. Wt: 287.26 g/mol
InChI Key: GGZMEATZFWOTRI-UHFFFAOYSA-N
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Description

WAY-620700 is a chemical compound with the molecular formula

C15H11F2N3OC_{15}H_{11}F_{2}N_{3}OC15​H11​F2​N3​O

and a molecular weight of 287.26 g/mol . It is known for its role as an inhibitor of the vanilloid receptor 1 (TRPV1), which is involved in the sensation of pain and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620700 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of WAY-620700 is synthesized through a series of condensation and cyclization reactions.

    Introduction of Functional Groups: Fluorine atoms and other functional groups are introduced through halogenation and other substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of WAY-620700 follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.

    Use of Catalysts: Catalysts may be employed to increase the efficiency of certain reactions.

    Automation: Automated systems are used to control reaction parameters and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

WAY-620700 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions, particularly halogenation, are common in its synthesis.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like fluorine gas or N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

WAY-620700 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a tool to investigate the function of TRPV1 receptors.

    Medicine: Explored for its potential therapeutic effects in pain management and other conditions involving TRPV1.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

WAY-620700 exerts its effects primarily by inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel involved in the detection and regulation of body temperature and pain. By binding to TRPV1, WAY-620700 blocks the receptor’s activity, thereby reducing pain sensation and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: A natural compound that activates TRPV1, causing a sensation of heat and pain.

    Capsazepine: A synthetic TRPV1 antagonist similar to WAY-620700 but with different binding properties.

    SB-366791: Another TRPV1 antagonist with a distinct chemical structure.

Uniqueness of WAY-620700

WAY-620700 is unique due to its specific binding affinity and inhibitory potency towards TRPV1. Unlike other TRPV1 antagonists, it offers a distinct balance of efficacy and selectivity, making it a valuable tool in both research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C15H11F2N3O

Molecular Weight

287.26 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C15H11F2N3O/c16-11-6-5-10(7-12(11)17)19-15(21)8-20-9-18-13-3-1-2-4-14(13)20/h1-7,9H,8H2,(H,19,21)

InChI Key

GGZMEATZFWOTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described in Example 92, from 3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate and 3,4-difluoroaniline Yield 9.1 mg (26%). Calculated for C15H11F2N3O m/z: 287.2, found 288.3 [M+H]+. 1H NMR (400 MD, MeOD) δ ppm 5.2 (s, 2H), 7.3 (m, 4 H), 7.5 (d, J=7.1 Hz, 1H), 7.7 (m, 2H),8.2(s, 1H).
Name
3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.1 mg
Type
reactant
Reaction Step Two

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